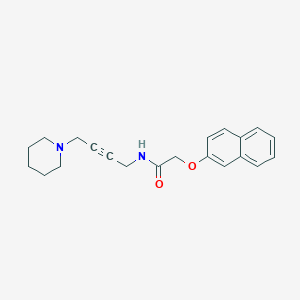

2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-(4-piperidin-1-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21(22-12-4-7-15-23-13-5-1-6-14-23)17-25-20-11-10-18-8-2-3-9-19(18)16-20/h2-3,8-11,16H,1,5-6,12-15,17H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNAZKIQHFRBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves the following steps:

Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthalene-2-ol with an appropriate halogenating agent to form naphthalen-2-yloxy halide.

Coupling with piperidine derivative: The naphthalen-2-yloxy halide is then reacted with 4-(piperidin-1-yl)but-2-yn-1-amine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Local Anesthetic Activity

Recent studies have indicated that derivatives containing the piperidine structure exhibit significant local anesthetic properties. For instance, research involving the synthesis of piperidine derivatives has demonstrated their efficacy in local anesthesia through various animal models. The study noted that these compounds are relatively low in toxicity, making them suitable candidates for further development as local anesthetics .

Anti-inflammatory Effects

Compounds similar to 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide have shown promising results in modulating immune responses. For example, a derivative was found to promote the activity of CD4+ and CD8+ T cells during inflammation, suggesting potential applications in treating autoimmune diseases .

Modulation of ROR-gamma

The compound has been studied for its role as a modulator of ROR-gamma (retinoic acid receptor-related orphan receptor gamma), which is implicated in autoimmune responses. Research has indicated that derivatives can influence the activity of this receptor, potentially leading to new treatments for autoimmune disorders .

Synthesis and Derivatives

The synthesis of this compound involves reactions between naphthalene derivatives and piperidine under specific conditions, often utilizing catalysts such as copper iodide. This synthetic pathway not only yields the target compound but also allows for the exploration of various substitutions that can enhance its biological activity.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and piperidine rings may facilitate binding to hydrophobic pockets, while the acetamide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Morpholine vs. Piperidine: The morpholinoethyl analog () exhibits cytotoxicity comparable to cisplatin (3.16 µM/mL), suggesting that the morpholine ring’s oxygen atom may enhance solubility or target binding.

- Triazole vs. Alkyne Linkers: Compounds 7c–7f () incorporate a triazole ring instead of an alkyne. The triazole’s polarity and hydrogen-bonding capacity may alter pharmacokinetics compared to the hydrophobic alkyne spacer in the target compound .

- Substituent Diversity: Nitro groups (7c, 7d) and methoxy groups (7e, 7f) on the phenyl ring of triazole derivatives introduce electronic and steric variations. Nitro groups may enhance reactivity but increase toxicity risks, while methoxy groups could improve metabolic stability .

Biological Activity

2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic compound notable for its unique structural features, combining a naphthalene ring and a piperidine moiety. This compound has garnered attention within medicinal chemistry for its potential biological activities, particularly in the fields of oncology and pharmacology.

Synthesis

The synthesis of this compound typically involves:

- Formation of the naphthalen-2-yloxy intermediate : This is achieved by reacting naphthalene-2-ol with a halogenating agent.

- Coupling with piperidine derivative : The intermediate is then reacted with 4-(piperidin-1-yl)but-2-yn-1-amine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydrophobic nature of the naphthalene and piperidine rings facilitates binding to hydrophobic pockets in target proteins, while the acetamide group can form hydrogen bonds with active site residues, enhancing the compound's affinity for its targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related naphthalene derivatives have shown IC50 values as low as 0.6 μM against nasopharyngeal carcinoma cells (NPC-TW01), indicating potent cytotoxicity without affecting peripheral blood mononuclear cells at concentrations up to 50 μM .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, which is crucial for therapeutic applications in cancer treatment. The structural components allow it to interact effectively with active sites of enzymes involved in cell proliferation and survival pathways.

Comparative Analysis

| Compound Name | Structure Features | IC50 (μM) | Activity Type |

|---|---|---|---|

| 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)butan-1-yl)acetamide | Similar structure but saturated chain | Not specified | Antiproliferative |

| 2-(naphthalen-2-yloxy)-N-(4-(morpholin-4-yl)butan-1-yloxy)acetamide | Morpholine ring instead of piperidine | Not specified | Antiproliferative |

Case Studies

A study on related naphthalene derivatives highlighted their effectiveness against several human cancer cell lines, including lung carcinoma and hepatoma. The findings revealed that these compounds could alter cell cycle distribution and induce apoptosis through mechanisms involving cell cycle arrest in the S phase .

Q & A

Q. Critical Considerations :

- Optimize reaction time and temperature to minimize side products.

- Purify intermediates via column chromatography or recrystallization.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:

Contradictions in NMR or IR data often arise from conformational flexibility or impurities. A systematic approach includes:

-

Multi-Technique Cross-Validation :

Technique Key Peaks/Bands Purpose ¹H/¹³C NMR δ 7.2–8.5 ppm (naphthyl protons), δ 3.5–4.5 ppm (piperidinyl/alkyne protons) Confirm aromatic/amine/alkyne groups HRMS [M+H]⁺ calculated vs. observed (e.g., ±0.0005 Da tolerance) Verify molecular formula IR 1670–1680 cm⁻¹ (C=O), 1210–1280 cm⁻¹ (C-O) Validate acetamide and ether linkages -

Crystallographic Validation : Use single-crystal X-ray diffraction (e.g., SHELXL ) to resolve ambiguities in stereochemistry or bond connectivity.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .

- Multinuclear NMR : Assign protons and carbons, focusing on the naphthyl, piperidinyl, and alkyne regions.

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, using programs like SHELXL .

Advanced: How can computational methods predict the compound’s biological interactions?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes) based on the piperidine and naphthyl motifs .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent).

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Keep in airtight containers at –20°C to prevent degradation.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

Advanced: How can crystallographic data address discrepancies in proposed molecular conformations?

Answer:

- SHELX Refinement : Use SHELXL to refine anisotropic displacement parameters and hydrogen-bonding networks. Key steps:

- Twinned Data Handling : For challenging crystals, employ TWINLAW in SHELXL to deconvolute overlapping reflections .

Basic: What are the common impurities observed during synthesis, and how are they removed?

Answer:

- Major Impurities :

- Unreacted 2-naphthol (detected via TLC, Rf ~0.3 in hexane:EtOAc 7:3).

- Over-oxidized alkyne byproducts (identified via HRMS).

- Purification :

- Use silica gel chromatography (hexane:EtOAc gradient) for intermediates.

- Recrystallize the final product from ethanol/water mixtures .

Advanced: How can researchers leverage structure-activity relationships (SAR) to optimize bioactivity?

Answer:

-

Modular SAR Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.